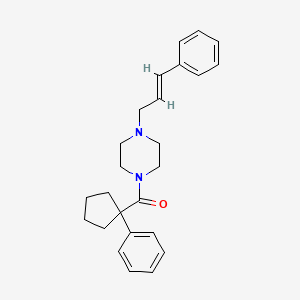

Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone is a chemical compound with the molecular formula C25H30N2O . It is also known by its IUPAC name, 1-(1-phenylcyclopentanecarbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine .

Molecular Structure Analysis

The molecular weight of this compound is 374.528 . The SMILES notation, which represents the structure of the molecule, is O=C(N1CCN(C/C=C/c2ccccc2)CC1)C1(c2ccccc2)CCCC1 .科学的研究の応用

Chemical Reactions and Synthetic Pathways

The study by Tsuge and Inaba (1973) explores the reactions of enamino ketones with aryl isocyanates, focusing on derivatives of acetylacetone and secondary amines. These reactions yield adducts that exist as mixtures of tautomers, highlighting the complex chemical behavior of related compounds. Further, the synthesis of saturated, spirocyclic N-heterocycles using cyclic ketones and stannyl amine protocol (SnAP) reagents was demonstrated by Siau and Bode (2014), showcasing an efficient method to generate structures potentially analogous to Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone for drug discovery applications.

Synthesis of Conformationally Restrained Analogues

De Costa et al. (1988) outlined the synthesis of conformationally restrained analogues of phencyclidine, starting from cis-bicyclo[3.1.0]hexan-3-ol. This research presents a pathway that could be adapted for the synthesis of this compound derivatives, illustrating the compound's potential as a scaffold for medicinal chemistry.

Photochemical and Cyclization Studies

Wessig et al. (1991) conducted studies on the photochemistry of amino ketones, leading to the synthesis and transannular photocyclisation of 2-Benzoyl-1,4-bis(tosyl)piperazines. This work could inform photochemical applications of this compound, exploring its reactivity under light-induced conditions.

Metal-free Coupling Reactions

Allwood et al. (2014) presented a metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids, generating bicyclic building blocks from parent ketones. This technique might be applicable to the functionalization of this compound, enhancing its utility in organic synthesis.

Solid-Phase Immobilized Ketone Alkylation

Lazny and Michalak (2002) described the use of piperazine-derived hydrazone linkers for the alkylation of solid-phase immobilized ketones. This approach could offer a novel method for the modification of this compound, potentially expanding its range of applications in chemical synthesis.

- Studies of Enamines by Tsuge and Inaba (1973)

- One-step synthesis of saturated spirocyclic N-heterocycles by Siau and Bode (2014)

- Synthesis of conformationally restrained analogues by De Costa et al. (1988)

- Photochemie von Aminoketonen by Wessig et al. (1991)

- Metal-free coupling of saturated heterocyclic sulfonylhydrazones by Allwood et al. (2014)

- Application of Piperazine-Derived Hydrazone Linkers by Lazny and Michalak (2002)

特性

IUPAC Name |

(1-phenylcyclopentyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O/c28-24(25(15-7-8-16-25)23-13-5-2-6-14-23)27-20-18-26(19-21-27)17-9-12-22-10-3-1-4-11-22/h1-6,9-14H,7-8,15-21H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMIEGZBVGCUFW-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)

![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)

![1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2917996.png)

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)